molecular formula C9H12O2 B13789427 Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate

Methyl 2-methyl-1,3-cyclohexadiene-1-carboxylate

Cat. No.: B13789427
M. Wt: 152.19 g/mol
InChI Key: ZVEDREUHBRZJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) is a chemical compound with the molecular formula C9H12O2. It is a methyl ester derivative of 1,3-cyclohexadiene-1-carboxylic acid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) typically involves the esterification of 1,3-cyclohexadiene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclohexadiene-1-carboxylicacid,2-methyl-,methylester(7CI,9CI) is unique due to the presence of both the cyclohexadiene ring and the ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 2-methylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3,5H,4,6H2,1-2H3

InChI Key

ZVEDREUHBRZJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.